N-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine
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Overview
Description
N-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine typically involves multiple steps. One common approach is the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group, followed by a series of reactions to attach the butane-1,4-diamine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amine derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
N-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine exerts its effects involves interactions with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the diamine moiety.
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of butane-1,4-diamine.
2-(trifluoromethyl)-1,4-phenylenediamine: Contains the trifluoromethyl and diamine groups but lacks the nitro group.
Uniqueness
N-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c12-11(13,14)8-3-4-9(10(7-8)17(18)19)16-6-2-1-5-15/h3-4,7,16H,1-2,5-6,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREYCWRUIBAACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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